RA-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RA-2 is a pan-negative-gating modulator of KCa2/3 channels. It acts by inhibiting EDH-type relaxation in coronary arteries.

Wirkmechanismus

Target of Action

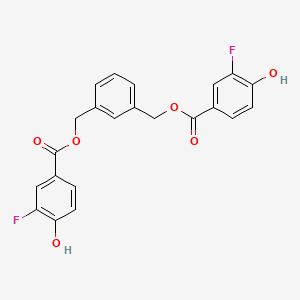

The primary targets of 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) are the calcium-activated potassium channels KCa2.3 and KCa3.1 . These channels play a crucial role in regulating the membrane potential and calcium signaling of cells, which are essential for various physiological processes.

Mode of Action

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) acts as a potent negative modulator of the KCa2.3 and KCa3.1 channels . It inhibits these channels by shifting the concentration-response curve for calcium activation to the right . This means that a higher concentration of calcium is required to activate the channels, thereby reducing their activity.

Biochemical Pathways

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) affects various biochemical pathways. For instance, it can inhibit the currents induced by SKA 31, a compound that activates KCa2 and KCa3.1 channels . It can also inhibit TRAM 34-insensitive KCa2 currents . The exact downstream effects of these actions on biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) has various molecular and cellular effects. For example, it can reduce the heart rate in mice in a KCa3.1-dependent manner . This suggests that it may have potential therapeutic applications in conditions where KCa2.3 and KCa3.1 channels are implicated.

Eigenschaften

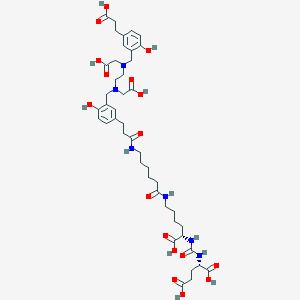

IUPAC Name |

[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZKRECPKXTNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []

A: this compound acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []

A: By inhibiting KCa2/3 channels, this compound prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []

A: this compound inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that this compound might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []

A: Intraperitoneal administration of this compound in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that this compound's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []

A: The molecular formula of this compound is C22H16F2O8, and its molecular weight is 446.36 g/mol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)